molecular formula C9H13ClFNO2S B1433986 [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride CAS No. 1803611-51-9

[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride

Cat. No. B1433986
M. Wt: 253.72 g/mol
InChI Key: IDFJTVZIVCLOSP-UHFFFAOYSA-N
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Description

“[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride” is an organic compound with the CAS Number: 1803611-51-9 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C9H13ClFNO2S . The InChI code is 1S/C9H12FNO2S.ClH/c1-2-14(12,13)9-4-3-7(6-11)5-8(9)10;/h3-5H,2,6,11H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 253.72 .

Scientific Research Applications

Analytical Chemistry Applications

  • Analytical Method Development : Research has focused on developing analytical methodologies, such as micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC), for the separation and analysis of pharmaceutical compounds and their degradation products (El-Sherbiny et al., 2005). This indicates that compounds similar to "[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride" could be analyzed using advanced chromatographic techniques for quality control and research purposes.

Pharmacological Research

  • Drug Discovery and Development : The synthesis of compounds for potential clinical application, such as novel serotonin receptor agonists, showcases the role of chemical synthesis in developing new therapeutic agents with enhanced activity and selectivity (Sniecikowska et al., 2019). These methodologies could be applicable to the synthesis and evaluation of compounds like "[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride" for potential pharmacological activities.

Synthesis of Novel Compounds

  • Synthesis and Biological Activity : Studies involving the synthesis of novel compounds with antibacterial and antimicrobial activity suggest a broad interest in developing new chemical entities with potential therapeutic applications. This includes work on the synthesis of morpholine derivatives and their evaluation for antibacterial activity (Arutyunyan et al., 2017). Such research directions could be relevant for exploring the biological activities of "[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride".

properties

IUPAC Name

(4-ethylsulfonyl-3-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S.ClH/c1-2-14(12,13)9-4-3-7(6-11)5-8(9)10;/h3-5H,2,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFJTVZIVCLOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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